2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid 2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15860905
InChI: InChI=1S/C17H16N2O4/c1-3-23-14-7-5-10(9-15(14)22-2)16-18-12-6-4-11(17(20)21)8-13(12)19-16/h4-9H,3H2,1-2H3,(H,18,19)(H,20,21)
SMILES:
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol

2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid

CAS No.:

Cat. No.: VC15860905

Molecular Formula: C17H16N2O4

Molecular Weight: 312.32 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid -

Specification

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
IUPAC Name 2-(4-ethoxy-3-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid
Standard InChI InChI=1S/C17H16N2O4/c1-3-23-14-7-5-10(9-15(14)22-2)16-18-12-6-4-11(17(20)21)8-13(12)19-16/h4-9H,3H2,1-2H3,(H,18,19)(H,20,21)
Standard InChI Key LHXUAWIXLPPKEF-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC

Introduction

2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This specific compound is synthesized from its ester form, ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate, through hydrolysis reactions. The structure includes a benzimidazole ring substituted with ethoxy and methoxy groups, contributing to its chemical properties and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis typically starts with multi-step organic reactions involving nucleophilic substitution followed by cyclization to form the benzimidazole core. A common method involves reacting ethyl 4-chloro-3-nitrobenzoate with a substituted salicylaldehyde in dimethyl sulfoxide (DMSO) using reducing agents like sodium dithionite.

Step 1: Preparation of Precursors

Ethyl 4-chloro-3-nitrobenzoate reacts with an appropriate salicylaldehyde.

Step 2: Cyclization

Formation of the benzimidazole ring occurs under optimized conditions.

Step 3: Hydrolysis (If Starting from Ester)

Conversion of ethyl ester to carboxylic acid using aqueous base or acid.

Biological Activities

Benzimidazoles are known for their anti-inflammatory, antimicrobial, and anticancer activities . These effects often result from interactions with biological targets such as enzymes or receptors by binding to active sites on proteins.

Antimicrobial Activity:

Derivatives have shown significant activity against Gram-positive and Gram-negative bacteria as well as fungi when tested in vitro .

Anticancer Activity:

Some derivatives exhibit potent anticancer effects by inhibiting cellular processes critical for cancer cell proliferation .

Table: Comparison of Biological Activities Among Benzimidazoles

Compound TypeAntimicrobial Activity (MIC µM)Anticancer Activity (IC50 µM)
N8~1.43-
N22~2.65-
N9-~5.85
N18-~4.53

Note: MIC values indicate minimum inhibitory concentrations; IC50 values represent half-maximal inhibitory concentrations against cancer cells.

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